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molecular formula C12H15NO3 B8743009 2-[3-(Morpholin-4-yl)phenyl]acetic acid

2-[3-(Morpholin-4-yl)phenyl]acetic acid

Cat. No. B8743009
M. Wt: 221.25 g/mol
InChI Key: PHYABWXDVNSHNW-UHFFFAOYSA-N
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Patent
US06479490B2

Procedure details

To a solution of methyl 3-(morpholin-4-yl)phenylacetate (0.50 g, 2.1 mmol) in methanol (5 mL) and H2O (1 mL) was added lithium hydroxide monohydrate (0.18 g, 2 eq.). After the reaction mixture was stirred at room temperature overnight, it was concentrated to dryness. Acetic acid was then added to the residue and the resulting mixture was partitioned between EtOAc and H2O. The organic layer was washed with NaCl (sat.), dried over Na2SO4, and evaporation under vacuo to give 3-(morpholin-4-yl)phenylacetic acid (0.42 g).
Name
methyl 3-(morpholin-4-yl)phenylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([O:16]C)=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.[OH-].[Li+]>CO.O>[N:1]1([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
methyl 3-(morpholin-4-yl)phenylacetate
Quantity
0.5 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C=CC1)CC(=O)OC
Name
lithium hydroxide monohydrate
Quantity
0.18 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to dryness
ADDITION
Type
ADDITION
Details
Acetic acid was then added to the residue
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
The organic layer was washed with NaCl (sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, and evaporation under vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)C=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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